molecular formula C19H34N2O3 B6076565 1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide

1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide

Numéro de catalogue B6076565
Poids moléculaire: 338.5 g/mol
Clé InChI: QIRWWHSXMTVRKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It is a potent and selective inhibitor of the serine protease HtrA2/Omi, which plays a crucial role in apoptosis and neurodegenerative diseases. This compound has attracted significant attention from the scientific community due to its potential applications in the treatment of various diseases.

Mécanisme D'action

The mechanism of action of 1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide involves the inhibition of the serine protease HtrA2/Omi. This protease is involved in the regulation of apoptosis and is overexpressed in various neurodegenerative diseases. By inhibiting the activity of HtrA2/Omi, this compound can prevent cell death and promote cell survival.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of HtrA2/Omi, which is involved in the regulation of apoptosis. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide in lab experiments include its potent and selective inhibition of HtrA2/Omi, which makes it an ideal tool for studying the role of this protease in various diseases. However, the limitations of using this compound include its high cost and limited availability.

Orientations Futures

There are several future directions for the research on 1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide. One promising direction is the development of more potent and selective inhibitors of HtrA2/Omi, which could lead to the development of novel therapies for various diseases. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as cancer and Alzheimer's disease.

Méthodes De Synthèse

The synthesis of 1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide involves several steps. The first step involves the reaction between 1-cyclohexylmethyl-4-(3-isopropoxypropyl)piperidine-3,4-dicarboxylic acid and thionyl chloride to form the corresponding acid chloride. This is followed by the reaction between the acid chloride and the amine to form the target compound.

Applications De Recherche Scientifique

1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to inhibit the activity of HtrA2/Omi, which is involved in the regulation of cell death. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.

Propriétés

IUPAC Name

1-(cyclohexylmethyl)-6-oxo-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O3/c1-15(2)24-12-6-11-20-19(23)17-9-10-18(22)21(14-17)13-16-7-4-3-5-8-16/h15-17H,3-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRWWHSXMTVRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1CCC(=O)N(C1)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexylmethyl)-N-(3-isopropoxypropyl)-6-oxo-3-piperidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.